1-Iodo-2,4-dimethyl-5-nitrobenzene
Overview
Description
1-Iodo-2,4-dimethyl-5-nitrobenzene is an aromatic compound with the molecular formula C8H8INO2 It is characterized by the presence of an iodine atom, two methyl groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2,4-dimethyl-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 2,4-dimethyl-1-iodobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidizing methyl groups.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2,4-dimethyl-5-nitrobenzene derivatives.
Reduction: 2,4-dimethyl-5-aminobenzene.
Oxidation: 2,4-dimethyl-5-nitrobenzoic acid.
Scientific Research Applications
1-Iodo-2,4-dimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodo-2,4-dimethyl-5-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, making the compound less reactive in certain conditions. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Iodo-4-nitrobenzene: Similar structure but lacks the methyl groups, leading to different reactivity and applications.
2,4-Dimethyl-1-nitrobenzene:
1-Iodo-2,4-dimethylbenzene: Lacks the nitro group, resulting in different reactivity patterns.
Uniqueness: 1-Iodo-2,4-dimethyl-5-nitrobenzene is unique due to the combination of iodine, nitro, and methyl groups on the benzene ring. This unique combination imparts specific chemical properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-iodo-2,4-dimethyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZIFBPJALJOPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482370 | |
Record name | 1-Iodo-2,4-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-38-9 | |
Record name | 1-Iodo-2,4-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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